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molecular formula C18H13Br B179350 1-bromo-4-(2-phenylphenyl)benzene CAS No. 24253-37-0

1-bromo-4-(2-phenylphenyl)benzene

Cat. No. B179350
M. Wt: 309.2 g/mol
InChI Key: ALEDFYPQEIOLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07053255B2

Procedure details

Under an atmosphere of argon, 2-bromoiodobenzene (7.9 g, 25 mmole), biphenylboronic acid (5.0 g, 25 mmole) and tetrakis(triphenylphosphine)palladium(0) (0.5 g, 0.43 mmole, 1.7% Pd) were dissolved into toluene (60 ml). To the obtained solution, an aqueous solution of sodium carbonate (8.0 g, 75 mmole, 3 eq/40 ml) was added. The resultant solution was heated under refluxing for 10 hours and left standing for one night. The formed organic layer was separated, washed with a saturated aqueous solution of sodium chloride (50 ml) and dried with anhydrous magnesium sulfate. Then, the solvent was removed by distillation and a yellow oil was obtained. The obtained oil was purified by the column chromatography (silica gel/hexane, hexane+3% dichloromethane and hexane+5% dichloromethane, successively) and white needle crystals (6.8 g, 88%) were obtained.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1I.B(O)(O)[C:10]1[CH:11]=[CH:12][C:13]([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)=[CH:14][CH:15]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[C:13]2[CH:12]=[CH:11][CH:10]=[CH:15][CH:14]=2)=[CH:4][CH:3]=1 |f:2.3.4,^1:33,35,54,73|

Inputs

Step One
Name
Quantity
7.9 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)I
Name
Quantity
5 g
Type
reactant
Smiles
B(C=1C=CC(=CC1)C=2C=CC=CC2)(O)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under refluxing for 10 hours
Duration
10 h
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
standing for one night
CUSTOM
Type
CUSTOM
Details
The formed organic layer was separated
WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium chloride (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Then, the solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
a yellow oil was obtained
CUSTOM
Type
CUSTOM
Details
The obtained oil was purified by the column chromatography (silica gel/hexane, hexane+3% dichloromethane and hexane+5% dichloromethane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=C(C=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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